molecular formula C8H11IN2O2 B3033107 1-Boc-4-iodo-1H-imidazole CAS No. 840481-77-8

1-Boc-4-iodo-1H-imidazole

Cat. No.: B3033107
CAS No.: 840481-77-8
M. Wt: 294.09
InChI Key: GRUJHCRLXRVGRX-UHFFFAOYSA-N
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Description

1-Boc-4-iodo-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an iodine atom at the fourth position of the imidazole ring

Preparation Methods

The synthesis of 1-Boc-4-iodo-1H-imidazole typically involves the iodination of a Boc-protected imidazole. One common method includes the reaction of 1-Boc-imidazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the fourth position of the imidazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Boc-4-iodo-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. For example, the reaction with an amine in the presence of a palladium catalyst can yield a 4-substituted imidazole derivative.

    Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the iodine atom, yielding the corresponding Boc-protected imidazole.

    Coupling Reactions: The iodine atom serves as a good leaving group in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon or carbon-heteroatom bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or coupling partner.

Scientific Research Applications

1-Boc-4-iodo-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors in the human body.

    Organic Synthesis: The compound serves as a versatile building block for the construction of more complex molecules, including heterocycles and natural product analogs.

    Material Science: It is employed in the development of functional materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.

Comparison with Similar Compounds

1-Boc-4-iodo-1H-imidazole can be compared with other Boc-protected imidazole derivatives, such as 1-Boc-2-iodo-1H-imidazole and 1-Boc-5-iodo-1H-imidazole. These compounds share similar reactivity patterns but differ in the position of the iodine atom on the imidazole ring. The unique position of the iodine atom in this compound allows for selective functionalization at the fourth position, which can be advantageous in certain synthetic applications.

Other similar compounds include:

    1-Boc-2-iodo-1H-imidazole: Iodine at the second position.

    1-Boc-5-iodo-1H-imidazole: Iodine at the fifth position.

    1-Boc-4-bromo-1H-imidazole: Bromine instead of iodine at the fourth position.

Each of these compounds offers unique reactivity and selectivity, making them valuable tools in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-iodoimidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-4-6(9)10-5-11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUJHCRLXRVGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(N=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224467
Record name 1,1-Dimethylethyl 4-iodo-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840481-77-8
Record name 1,1-Dimethylethyl 4-iodo-1H-imidazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=840481-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-iodo-1H-imidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201224467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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